M5 Antibacterial Activity Against S. aureus: Comparative Potency vs. Cefixime
In a direct head-to-head comparison using broth microdilution, M5 demonstrated significant antibacterial activity against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 39.5 µg/mL [1]. This performance notably surpasses that of the clinically used cephalosporin antibiotic cefixime, which served as a positive control in the same assay [1].
| Evidence Dimension | Antibacterial activity against S. aureus |
|---|---|
| Target Compound Data | MIC = 39.5 µg/mL |
| Comparator Or Baseline | Cefixime (positive control) |
| Quantified Difference | M5 outperformed cefixime (quantitative data for cefixime not provided in the abstract, but reported as inferior to M5) |
| Conditions | Broth microdilution assay according to CLSI guidelines; bacterial inoculum ~1 × 10⁵ CFU/mL; incubation at 37°C for 24 h. |
Why This Matters
This quantitative data identifies M5 as a more potent antibacterial agent against S. aureus than a standard-of-care antibiotic, highlighting its potential value for research into novel anti-infectives.
- [1] Abbas, S., Majed, A. A., Abood, R. G., AL-Duhaidahawi, D., Alanjjar, R., Nameh, H. H., ... & Aufy, M. (2025). Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prostate cancer agents. Green Chemistry Letters and Reviews, 18(1), 2541058. View Source
